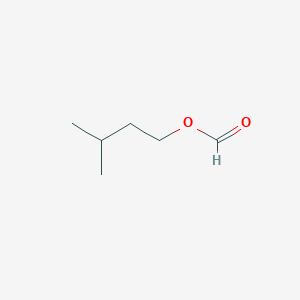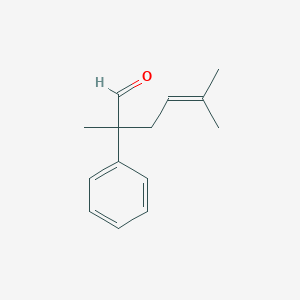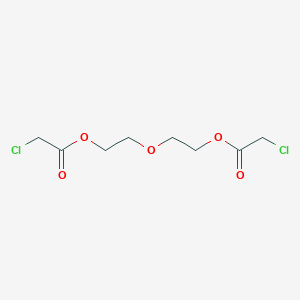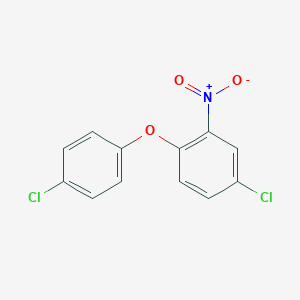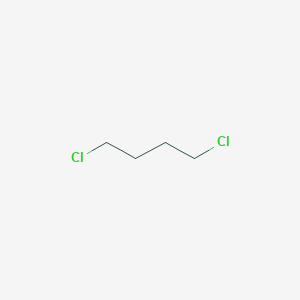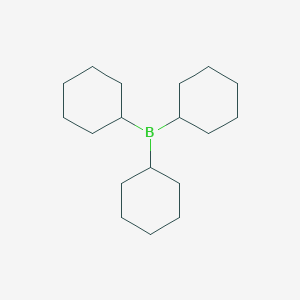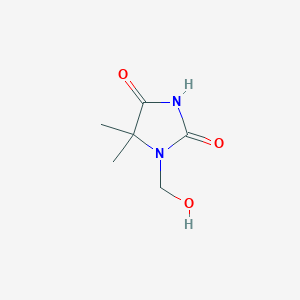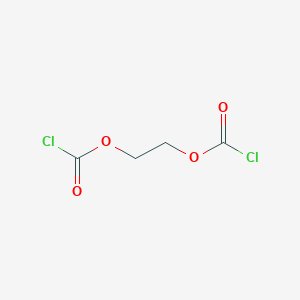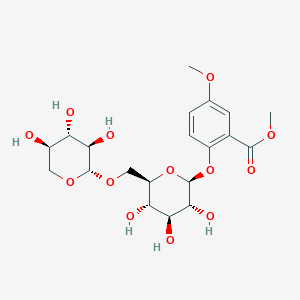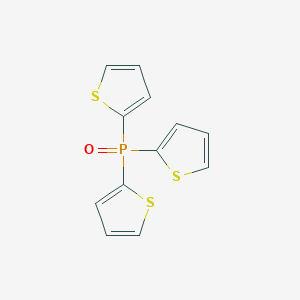
Tri(2-thienyl)phosphine oxide
描述
Tri(2-thienyl)phosphine oxide (TTPO) is a heterocyclic compound that belongs to the class of organophosphorus compounds. It is a potent antioxidant and has been widely used in scientific research for its unique properties. TTPO is known to have excellent solubility in various solvents, making it an ideal compound for laboratory experiments.
作用机制
Tri(2-thienyl)phosphine oxide exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant enzymes. Tri(2-thienyl)phosphine oxide's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the modulation of immune cell function. Tri(2-thienyl)phosphine oxide's neuroprotective effects are due to its ability to enhance neuronal survival and reduce neuronal damage.
生化和生理效应
Tri(2-thienyl)phosphine oxide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and neuronal damage. Tri(2-thienyl)phosphine oxide has also been shown to improve glucose metabolism and reduce the risk of cardiovascular disease. However, it is important to note that the effects of Tri(2-thienyl)phosphine oxide may vary depending on the dose and duration of treatment.
实验室实验的优点和局限性
Tri(2-thienyl)phosphine oxide has several advantages for laboratory experiments, including its excellent solubility in various solvents and its ability to scavenge free radicals and inhibit lipid peroxidation. However, it is important to note that Tri(2-thienyl)phosphine oxide may have limitations in certain experiments, such as those involving cell culture or animal models. Tri(2-thienyl)phosphine oxide may also have limitations in terms of toxicity and side effects, which should be carefully monitored.
未来方向
There are several future directions for the research and development of Tri(2-thienyl)phosphine oxide. One potential direction is the development of new drugs and therapies based on Tri(2-thienyl)phosphine oxide's unique properties. Another potential direction is the investigation of Tri(2-thienyl)phosphine oxide's effects on other diseases and conditions, such as autoimmune diseases and aging. Additionally, further research is needed to fully understand the mechanism of action of Tri(2-thienyl)phosphine oxide and its potential side effects.
合成方法
Tri(2-thienyl)phosphine oxide can be synthesized through various methods, including the reaction of phosphorus trichloride with 2-thiophenol in the presence of a base such as triethylamine. Another method involves the reaction of triphenylphosphine with 2-bromo thiophene, followed by oxidation with hydrogen peroxide. The most common method for synthesizing Tri(2-thienyl)phosphine oxide involves the reaction of triphenylphosphine with 2-thiophenyl chloride, followed by oxidation with hydrogen peroxide.
科学研究应用
Tri(2-thienyl)phosphine oxide has been widely used in scientific research for its unique properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to protect against oxidative stress and neurodegenerative diseases such as Alzheimer's and Parkinson's. Tri(2-thienyl)phosphine oxide has also been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and cardiovascular disease.
属性
IUPAC Name |
2-dithiophen-2-ylphosphorylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9OPS3/c13-14(10-4-1-7-15-10,11-5-2-8-16-11)12-6-3-9-17-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBJXDNWMXROFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)P(=O)(C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9OPS3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322072 | |
| Record name | NSC400344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(2-thienyl)phosphine oxide | |
CAS RN |
1021-21-2 | |
| Record name | NSC400344 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC400344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




